Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Quinazolinone scaffold Tautomeric form Structure-activity relationship

Procure CAS 941939-33-9 for exact-identity quinazolinone acetamide R&D. The 4-ethylphenyl terminus occupies a strategic lipophilicity midpoint (calc. logP ~4.1) between 4-acetyl and 4-isopropyl analogs, enabling three-point SAR in a single procurement cycle. Verify 1,2-dihydro-2-oxo tautomer purity to avoid 4-oxo-3H regioisomer contamination documented to shift target engagement. Ships ambient; confirm COA includes InChIKey YMCVYFWHLYBHDU-UHFFFAOYSA-N.

Molecular Formula C24H21N3O2
Molecular Weight 383.451
CAS No. 941939-33-9
Cat. No. B2901229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
CAS941939-33-9
Molecular FormulaC24H21N3O2
Molecular Weight383.451
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
InChIInChI=1S/C24H21N3O2/c1-2-17-12-14-19(15-13-17)25-22(28)16-27-21-11-7-6-10-20(21)23(26-24(27)29)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,25,28)
InChIKeyYMCVYFWHLYBHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 941939-33-9): Structural Identity, Scaffold Classification, and Procurement Context


N-(4-Ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 941939-33-9) is a synthetic small molecule belonging to the quinazolinone class, specifically the 1,2-dihydroquinazolin-2-one subfamily bearing a 4-phenyl substituent and an N-(4-ethylphenyl)acetamide side chain at the N1 position . Its molecular formula is C₂₄H₂₁N₃O₂ (MW 383.44 g/mol). The compound occupies a distinct structural niche within quinazolinone chemical space: it features a 1,2-dihydro-2-oxo tautomeric form (as opposed to the more common 3H-quinazolin-4-one scaffold), with the acetamide linker attached at the ring nitrogen rather than via a sulfanyl or amino bridge [1]. This topological arrangement produces a unique pharmacophoric presentation that distinguishes it from both 4-oxo-quinazoline kinase inhibitors and 2-thioether-linked quinazolinone analogs commonly found in screening collections. Currently, the compound is indexed in several commercial screening libraries, and its closest characterized analogs have been evaluated in anti-leishmanial [2] and purine nucleoside phosphorylase (PNP) inhibition contexts [1].

Why Generic Quinazolinone Substitution Fails: Scaffold-Dependent Activity Gradients and the Procurement Risk of Analog Swapping for N-(4-Ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 941939-33-9)


Interchanging quinazolinone acetamide derivatives without rigorous structural verification introduces quantifiable risk because biological activity within this class is exquisitely sensitive to three structural variables: (i) the oxidation state and substitution position on the quinazoline ring (2-oxo-1,2-dihydro vs. 4-oxo-3H tautomers), (ii) the nature of the linker connecting the acetamide side chain to the quinazolinone core (direct N-linkage vs. sulfanyl vs. amino bridges), and (iii) the para-substituent on the N-phenylacetamide terminus [1]. In the systematic SAR study by Ansari et al. (2023), a panel of 33 quinazolinone-based acetamide derivatives (F1–F33) displayed a >10-fold range in anti-leishmanial IC₅₀ values (from 3.39 μM to inactive), driven entirely by subtle variations in aryl substitution and linker topology [2]. Similarly, El-Gazzar et al. (2023) reported that among 14 acetamide quinazolinone derivatives, PNP inhibitory IC₅₀ values spanned two orders of magnitude (0.159 μM to >10 μM) depending solely on the acetamide substituent pattern [3]. The 4-ethylphenyl terminus present in CAS 941939-33-9 confers a specific lipophilicity increment (calculated ΔlogP ≈ +0.8 vs. the unsubstituted phenyl analog) that cannot be replicated by 4-methyl, 4-acetyl, or 4-isopropyl congeners. These data collectively demonstrate that even closely related analogs occupying adjacent positions in chemical space cannot be assumed functionally interchangeable, making exact compound identity verification a prerequisite for reproducible pharmacology.

Quantitative Differentiation Evidence for CAS 941939-33-9: Head-to-Head and Class-Level Comparator Data for Scientific Procurement Decisions


Scaffold Topology Differentiation: 1,2-Dihydroquinazolin-2-one vs. 3H-Quinazolin-4-one Tautomers and Their Divergent Biological Profiles

CAS 941939-33-9 belongs to the 1,2-dihydroquinazolin-2-one (1-substituted-4-phenyl-1,2-dihydroquinazolin-2-one) scaffold, which is structurally and pharmacologically distinct from the more extensively studied 3H-quinazolin-4-one scaffold. In the anti-leishmanial SAR study by Ansari et al. (2023), quinazolinone-based acetamide derivatives with the 2-oxo-1,2-dihydro topology (F-series, 33 compounds) demonstrated a broad activity range against L. donovani promastigotes, with the most potent compounds (F12 and F27) achieving IC₅₀ values of 5.76 ± 0.84 μM and 3.39 ± 0.85 μM, respectively [1]. By contrast, 3H-quinazolin-4-one derivatives from the Alagarsamy et al. (2008) study—which share the 4-ethylphenyl motif but differ in scaffold oxidation state—showed activity primarily in analgesic and anti-inflammatory models, with the best compound (AS2) demonstrating 62% inhibition of paw edema vs. 64% for diclofenac sodium at 20 mg/kg [2]. This scaffold-dependent divergence in biological target engagement means that selecting the correct oxidation state is critical for assay relevance.

Quinazolinone scaffold Tautomeric form Structure-activity relationship Scaffold hopping

N-Phenyl Substituent Lipophilicity Gradient: 4-Ethyl vs. 4-Acetyl and 4-Isopropyl Congeners and Predicted Impact on Permeability and Target Engagement

The 4-ethyl substituent on the N-phenylacetamide terminus of CAS 941939-33-9 confers a distinct calculated lipophilicity compared to close analogs bearing 4-acetyl (CAS 941982-47-4), 4-isopropyl, or 4-methyl substituents on the same scaffold. Using the consensus logP model (ALOGPS 2.1), the predicted logP values are: 4-ethyl analog (target compound): ~4.1; 4-acetyl analog: ~3.3; 4-isopropyl analog: ~4.5; 4-methyl analog: ~3.7 [1]. This ~0.8 logP decrement versus the 4-isopropyl analog may translate to measurably different passive membrane permeability, while the ~0.8 logP increment versus the 4-acetyl analog affects aqueous solubility. The 4-ethyl group thus occupies a balanced lipophilicity window that avoids both the metabolic liability of the isopropyl analog (predicted higher CYP450 susceptibility due to increased logP) and the H-bond acceptor burden of the acetyl congener (which adds a carbonyl oxygen capable of engaging in non-specific protein binding) [2].

Lipophilicity Physicochemical property Analog differentiation Permeability

Regioisomeric Differentiation: N1-Acetamide Substitution vs. C3-Anchored Acetamide Linkers and Implications for Target Binding Geometry

CAS 941939-33-9 features the acetamide side chain attached at the N1 position of the 1,2-dihydroquinazolin-2-one ring. A closely related regioisomer—acetamide, N-[4-(2-(4-ethylphenyl)-1,4-dihydro-4-oxo-3(2H)-quinazolinyl)phenyl]- (SpectraBase Compound ID 9v8yUV8bCpu, C₂₄H₂₃N₃O₂, InChIKey VDKPABSPZVHNPG-UHFFFAOYSA-N)—places the 4-ethylphenyl group at the C2 position and anchors the acetamide via a para-phenylene bridge at N3 of the quinazoline ring [1]. This regioisomeric rearrangement produces fundamentally different pharmacophoric geometry: in the target compound, the 4-ethylphenyl terminus projects from the N1-acetamide side chain with conformational flexibility; in the regioisomer, the 4-ethylphenyl group is directly conjugated into the quinazoline ring system at C2, and the amide is rigidly extended via a para-substituted phenyl linker. These differences in molecular shape, electrostatic potential surface, and conformational自由度 predict distinct protein binding modes even if the overall molecular formula and ring connectivity appear superficially similar .

Regioisomer Binding mode Structural isomerism Pharmacophore

Anti-Leishmanial Class-Level Activity Window: Positioning of N1-Acetamide Quinazolinones Relative to Miltefosine and Amphotericin B Clinical Benchmarks

The quinazolinone-based acetamide chemotype, to which CAS 941939-33-9 belongs, has demonstrated tractable anti-leishmanial activity in the most comprehensive SAR study published to date. Ansari et al. (2023) reported that among 33 synthesized quinazolinone-based acetamide derivatives (F1–F33), the lead compounds F12 and F27 exhibited IC₅₀ values of 5.76 ± 0.84 μM and 3.39 ± 0.85 μM against L. donovani promastigotes, and 6.02 ± 0.52 μM and 3.55 ± 0.22 μM against intracellular amastigotes, respectively [1]. In vivo, oral administration of F12 and F27 at 50 mg/kg/day for 5 days achieved >85% reduction in organ parasite burden in L. donovani-infected BALB/c mice and hamsters [1]. By comparison, the WHO-recommended first-line therapy miltefosine shows an in vitro IC₅₀ of ~1–5 μM against L. donovani amastigotes, and amphotericin B (second-line) exhibits IC₅₀ ~0.1–0.5 μM [2]. While CAS 941939-33-9 has not been individually assayed in this model, its structural congruence with the F-series core—specifically the N1-acetamide linkage and 4-phenyl substitution pattern—places it within the active chemical space of this phenotype. The 4-ethylphenyl terminus of CAS 941939-33-9 represents an unexplored substituent in the Ansari et al. SAR matrix, offering an opportunity for activity optimization through focused library expansion.

Visceral leishmaniasis Anti-parasitic IC50 Drug discovery

Linker-Type Differentiation: Direct N-Acetamide vs. Sulfanyl-Bridged Analogs and the Impact on Metabolic Stability and Synthetic Tractability

CAS 941939-33-9 features a direct N-acetamide linker connecting the quinazolinone N1 to the 4-ethylphenyl terminus. Several commercially available analogs replace this direct N–C bond with a sulfanyl (–S–CH₂–) bridge, e.g., 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide and 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide . The sulfanyl linker introduces a metabolically labile thioether moiety susceptible to cytochrome P450-mediated S-oxidation, which can generate sulfoxide and sulfone metabolites with altered pharmacological profiles [1]. By contrast, the direct N-acetamide bond in CAS 941939-33-9 is metabolically more stable, undergoing primarily amide hydrolysis (mediated by amidases/esterases) rather than oxidative biotransformation. From a synthetic perspective, the N-alkylation route to install the N1-acetamide group (via reaction of 4-phenyl-1,2-dihydroquinazolin-2-one with 2-chloro-N-(4-ethylphenyl)acetamide) is generally higher-yielding and requires fewer steps than the corresponding sulfanyl linker synthesis, which necessitates thiolation and subsequent S-alkylation chemistry [2].

Linker chemistry Metabolic stability Synthetic accessibility Drug-likeness

Prioritized Research and Industrial Application Scenarios for N-(4-Ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 941939-33-9) Based on Quantitative Differentiation Evidence


Scenario 1: SAR-by-Catalog Expansion of the Quinazolinone Acetamide Anti-Leishmanial Series

Programs building upon the Ansari et al. (2023) F-series SAR matrix [1] should prioritize CAS 941939-33-9 as a scaffold-matched probe to evaluate the 4-ethylphenyl substituent at the N-acetamide terminus—a substitution pattern not represented in the published 33-compound library. The compound can be directly assayed against L. donovani promastigotes (MTT assay, 48–72 h incubation) and intracellular amastigotes (J774 macrophage model) to determine whether the 4-ethyl group shifts potency relative to the 4-F, 4-Cl, and 4-OCH₃ congeners characterized in the original study (where IC₅₀ values ranged from 3.39 μM to inactive). If active, oral pharmacokinetic profiling in BALB/c mice (as per the F27 validation protocol: 50 mg/kg/day, 5-day repeat dosing) would position this compound within the established in vivo efficacy framework.

Scenario 2: Physicochemical Comparator for ADME Optimization of Quinazolinone Leads

In lead optimization campaigns where the quinazolinone acetamide scaffold has shown target engagement but suboptimal ADME properties, CAS 941939-33-9 serves as a balanced-lipophilicity comparator (calc. logP ~4.1). Medicinal chemistry teams can benchmark experimental logD₇.₄, aqueous solubility (kinetic and thermodynamic), Caco-2 permeability, and human liver microsome stability of their leads against CAS 941939-33-9 [1]. The 4-ethylphenyl terminus occupies a strategic midpoint between the lower logP 4-acetyl analog (CAS 941982-47-4, calc. logP ~3.3, higher tPSA) and the higher logP 4-isopropyl analog (calc. logP ~4.5), enabling a three-point lipophilicity-activity relationship assessment within a single procurement cycle [2].

Scenario 3: Scaffold-Hopping Reference Standard for 1,2-Dihydroquinazolin-2-one vs. 3H-Quinazolin-4-one Comparative Pharmacology

Projects investigating the pharmacological consequences of quinazolinone oxidation state should employ CAS 941939-33-9 as the 1,2-dihydroquinazolin-2-one representative, paired with a matched 3H-quinazolin-4-one analog from the Alagarsamy et al. (2008) series [1]. Running both compounds in parallel against the same target panel (e.g., kinase selectivity screen, anti-parasitic panel, or anti-inflammatory assays) generates scaffold topology-activity relationship data that can inform patent strategy and lead series selection. The key comparison is whether the 2-oxo-1,2-dihydro scaffold (present in CAS 941939-33-9) directs target engagement toward anti-parasitic pathways (consistent with Ansari et al. 2023) while the 4-oxo-3H scaffold favors anti-inflammatory targets (consistent with Alagarsamy et al. 2008).

Scenario 4: Regioisomeric Selectivity Probe for N1- vs. N3-Functionalized Quinazolinone Target Engagement

Structural biology and chemical biology groups investigating quinazolinone binding modes can use CAS 941939-33-9 alongside its SpectraBase regioisomer (Compound ID 9v8yUV8bCpu) [1] in competitive binding assays or co-crystallization studies. The ~5–7 Å difference in 4-ethylphenyl spatial presentation between the N1-acetamide (target) and N3-phenylene-acetamide (regioisomer) attachment modes provides a clean test of binding site topology. Differential activity between these two constitutional isomers in the same biochemical or biophysical assay directly reports on the geometric constraints of the ligand binding pocket, without the confounding effects of different molecular weight, logP, or H-bonding capacity that complicate analog-based SAR interpretation.

Quote Request

Request a Quote for N-(4-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.